molecular formula C12H18OSi B14323913 3-[Dimethyl(phenyl)silyl]but-2-en-1-ol CAS No. 104066-57-1

3-[Dimethyl(phenyl)silyl]but-2-en-1-ol

Cat. No.: B14323913
CAS No.: 104066-57-1
M. Wt: 206.36 g/mol
InChI Key: IUBPNLZRWSJMIC-UHFFFAOYSA-N
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Description

3-[Dimethyl(phenyl)silyl]but-2-en-1-ol is an organosilicon compound characterized by the presence of a silyl group attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Dimethyl(phenyl)silyl]but-2-en-1-ol typically involves the reaction of a silyl chloride with an appropriate butenol derivative in the presence of a base. For example, the reaction of dimethylphenylsilyl chloride with but-2-en-1-ol in the presence of a base like triethylamine can yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[Dimethyl(phenyl)silyl]but-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted butenol derivatives.

Scientific Research Applications

3-[Dimethyl(phenyl)silyl]but-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Dimethyl(phenyl)silyl]but-2-en-1-ol involves its interaction with various molecular targets and pathways. The silyl group can act as a protecting group for the hydroxyl functionality, allowing selective reactions to occur at other sites of the molecule. Additionally, the compound can participate in nucleophilic substitution and addition reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 3-[Trimethylsilyl]but-2-en-1-ol
  • 3-[Dimethyl(tert-butyl)silyl]but-2-en-1-ol
  • 3-[Dimethyl(phenyl)silyl]prop-2-en-1-ol

Uniqueness

3-[Dimethyl(phenyl)silyl]but-2-en-1-ol is unique due to the presence of the phenyl group attached to the silicon atom, which can influence the compound’s reactivity and stability. This structural feature distinguishes it from other silyl-protected butenol derivatives and can impart specific properties useful in various applications .

Properties

CAS No.

104066-57-1

Molecular Formula

C12H18OSi

Molecular Weight

206.36 g/mol

IUPAC Name

3-[dimethyl(phenyl)silyl]but-2-en-1-ol

InChI

InChI=1S/C12H18OSi/c1-11(9-10-13)14(2,3)12-7-5-4-6-8-12/h4-9,13H,10H2,1-3H3

InChI Key

IUBPNLZRWSJMIC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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